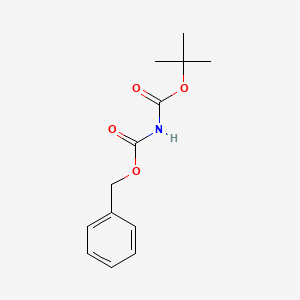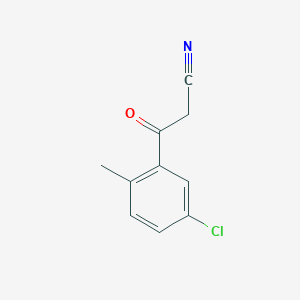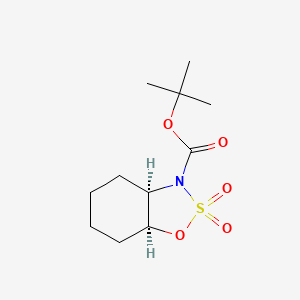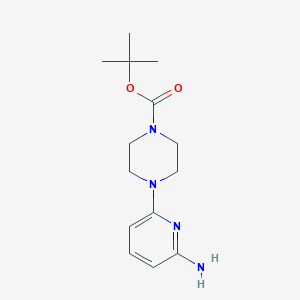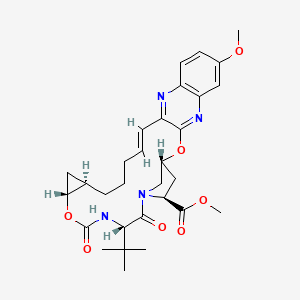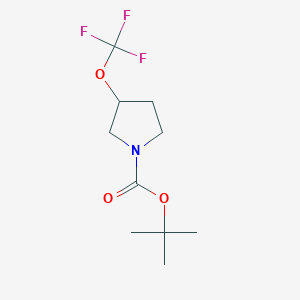
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “tert-butyl ester” part suggests it’s an ester derivative of the carboxylic acid . The “3-Trifluoromethoxy” indicates the presence of a trifluoromethoxy group, which is a common functional group in many pharmaceuticals due to its ability to enhance pharmacological activities .
Chemical Reactions Analysis
Carboxylic acids and their derivatives, including esters, can undergo a variety of reactions. For example, esters can be hydrolyzed back into their constituent alcohol and carboxylic acid .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which include compounds like 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester, are of significant interest due to their persistence and potential environmental impact. Studies have explored the environmental degradation pathways of polyfluoroalkyl chemicals, revealing the transformation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) through microbial degradation. This research underscores the environmental fate and biodegradability of such compounds, highlighting the critical need for understanding their long-term environmental effects (Liu & Avendaño, 2013).
Synthesis of Biodegradable Polymers
The exploration of biotechnological routes for producing lactic acid from biomass and its use in synthesizing biodegradable polymers is an area of growing interest. Lactic acid serves as a precursor for various chemicals, potentially including esters like this compound. These advancements offer a greener approach to chemical production, emphasizing the role of sustainable sources in the synthesis of polymers and other valuable chemicals (Gao, Ma, & Xu, 2011).
Biodegradation and Environmental Monitoring
Efforts to understand and monitor the biodegradation of perfluoroalkyl and polyfluoroalkyl substances, including those similar to this compound, have been significant. These studies focus on the microbial pathways that lead to the breakdown of complex fluorinated compounds into simpler, potentially less harmful substances. This research is crucial for assessing the environmental risk and developing strategies to mitigate the impact of such chemicals (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Application in Lubricants and Coatings
The study of esters of acids of phosphorus, including structures analogous to this compound, has shown their effectiveness as lubricity additives in high-temperature synthetic lubricating oils. These compounds enhance the performance of synthetic lubricants, offering insights into the development of new formulations for industrial applications (Barabanova, Ivanov, Kossova, & Akimova, 1976).
Pharmaceutical and Biomedical Applications
The versatility of the pyrrolidine scaffold, a core structure in compounds like this compound, is well-recognized in drug discovery. Pyrrolidine and its derivatives have been extensively used to create novel biologically active compounds, showcasing the scaffold's potential in developing treatments for various diseases. This underscores the importance of such structures in medicinal chemistry and pharmaceutical research (Li Petri et al., 2021).
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of pyrrolidine , which is often used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound contains aBoc-protecting group . Boc-protected amines and amides are commonly used in organic synthesis, particularly in the synthesis of peptides . The Boc group can be removed under acidic conditions, revealing the protected amine .
Biochemical Pathways
Given its structure, it’s likely that it plays a role in the synthesis of more complex molecules, possibly acting as an intermediate in various biochemical reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and can dissolve in most organic solvents but is insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of certain solvents.
Result of Action
Given its structure and the presence of the boc-protecting group, it’s likely that it plays a role in the synthesis of more complex molecules, possibly acting as an intermediate in various biochemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc-protecting group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFTUHMEJKBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174683 | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206523-91-2 | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)

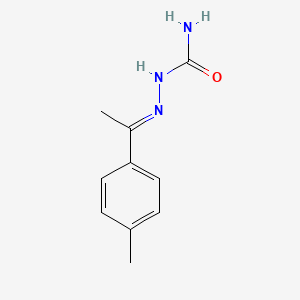
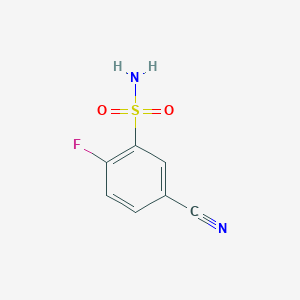
![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
